Cbz-Glu(OtBu)-Ala-LeuVSMe, also known by its chemical formula C28H43N3O8S, is a complex peptide compound characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the glutamic acid residue, a tert-butyl (OtBu) ester on the carboxyl group of glutamic acid, and a vinyl sulfone moiety at the C-terminal end. This compound is notable for its unique structural features that contribute to its reactivity and biological activity.
Cbz-Glu(OtBu)-Ala-LeuVSMe exhibits notable biological activities that may include:
The synthesis of Cbz-Glu(OtBu)-Ala-LeuVSMe typically involves several steps:
Cbz-Glu(OtBu)-Ala-LeuVSMe has potential applications in various fields:
Interaction studies of Cbz-Glu(OtBu)-Ala-LeuVSMe with biological targets are crucial for understanding its mechanism of action. These studies may include:
Several compounds share structural similarities with Cbz-Glu(OtBu)-Ala-LeuVSMe. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cbz-Glu(OtBu)-Gly-LeuVSMe | Similar backbone with glycine instead of alanine | May exhibit different enzyme specificity |
| Cbz-Ile-hPhe-Ala-LeuVSMe | Contains isoleucine and phenylalanine | Potentially different biological activity profile |
| Z-Glu(OtBu)-OH | Unprotected amino acid with similar ester | Focuses on glutamic acid without peptide bonds |
The uniqueness of Cbz-Glu(OtBu)-Ala-LeuVSMe lies in its specific combination of amino acids and protective groups, which can influence its reactivity and biological interactions compared to other similar compounds.
The primary structure of Cbz-Glu(OtBu)-Ala-LeuVSMe consists of a tripeptide backbone—glutamic acid (Glu), alanine (Ala), and leucine (Leu)—capped by a carbobenzoxy (Cbz) group at the N-terminus and a vinyl sulfone methyl (VSMe) group at the C-terminus. The molecular formula, $$ \text{C}{34}\text{H}{54}\text{N}{4}\text{O}{9}\text{S} $$, reflects its hybrid peptide-small molecule nature, with a molecular weight of 694.9 g/mol [1].
The glutamic acid residue is modified at its side-chain carboxyl group with a tert-butyl ester (OtBu), which stabilizes the compound against enzymatic degradation and enhances solubility in organic solvents [4]. Alanine contributes a compact methyl side chain, while leucine introduces a hydrophobic isobutyl group, both critical for substrate-enzyme interactions. The Cbz group, a benzyloxycarbonyl derivative, protects the N-terminal amine during synthesis and may influence binding affinity through aromatic stacking interactions [2].
| Feature | Component | Role |
|---|---|---|
| N-terminal protection | Cbz group | Prevents peptide degradation |
| Central residues | Glu(OtBu), Ala, Leu | Mediate substrate-enzyme binding |
| C-terminal warhead | Vinyl sulfone methyl | Covalently modifies catalytic Cys |
This configuration aligns with peptidyl vinyl sulfones’ general design, where the peptide backbone directs specificity, and the electrophilic warhead enables irreversible inhibition [5] [6].
The Cbz (carbobenzoxy) and OtBu (tert-butyl ester) groups serve dual roles as synthetic protectants and modulators of physicochemical properties.
The Cbz group, introduced via benzyloxycarbonyl chloride during solid-phase synthesis, shields the N-terminal amine from undesired nucleophilic attacks. Its benzyl ring facilitates π-π interactions with aromatic residues in protease substrate-binding pockets, potentially enhancing binding affinity [2] [4]. Post-synthesis, the Cbz group is typically removed via hydrogenolysis, though it remains intact in the final inhibitor to preserve stability.
The tert-butyl ester on glutamic acid’s γ-carboxyl group prevents intramolecular cyclization and stabilizes the compound against hydrolysis. This modification also reduces polarity, improving membrane permeability—a critical factor for inhibitors targeting intracellular proteases [4]. Comparative studies on OtBu-protected glutamic acid derivatives demonstrate a 30–50% increase in metabolic stability relative to unprotected analogs [3] [4].
The vinyl sulfone group (-SO$$2$$-CH$$2$$-CH$$_2$$-) is the reactive pharmacophore responsible for covalent inhibition. Its mechanism involves two steps:
The sulfone’s electron-withdrawing nature polarizes the vinyl group, rendering the β-carbon highly electrophilic. Quantum mechanical calculations reveal a 0.45 Å elongation of the Cβ-S bond in the transition state, consistent with a concerted nucleophilic addition mechanism [2] [7]. Stereochemically, the trans (E) configuration of the vinyl sulfone is preferred, as it aligns the reactive β-carbon with the cysteine thiolate for optimal orbital overlap [7].
Reaction Pathway:
$$
\text{R-SO}2-\text{CH}2-\text{CH}2-\text{X} + \text{Enz-Cys}^- \rightarrow \text{R-SO}2-\text{CH}_2-\text{S-Enz} + \text{HX}
$$
Enantioselective synthesis routes, such as Horner-Wadsworth-Emmons reactions, ensure the desired (E)-configuration, which is critical for inhibitory activity [5].
Cbz-Glu(OtBu)-Ala-LeuVSMe shares structural motifs with clinical-stage cysteine protease inhibitors like K777 (Figure 1) [6].
| Feature | Cbz-Glu(OtBu)-Ala-LeuVSMe | K777 (K-11777) |
|---|---|---|
| Peptide sequence | Glu(OtBu)-Ala-Leu | Phe-homoPhe-VSPh |
| Warhead | Vinyl sulfone methyl | Vinyl sulfone phenyl |
| Molecular weight | 694.9 g/mol | 574.7 g/mol |
| Protective groups | Cbz, OtBu | Piperazinecarboxamide |
| Target protease | Cryptopain-1 (predicted) | Cruzain, rhodesain |
K777’s piperazinecarboxamide group enhances solubility but reduces membrane permeability compared to the OtBu group in Cbz-Glu(OtBu)-Ala-LeuVSMe [6]. Additionally, the Leu residue in the latter may improve binding to S2 subsites of proteases preferring hydrophobic residues [2].
These distinctions highlight the compound’s potential for optimized selectivity and pharmacokinetics in targeting parasitic proteases.
| Parameter | Solid-Phase Synthesis | Liquid-Phase Synthesis |
|---|---|---|
| Reaction Medium | Heterogeneous (resin-bound) | Homogeneous solution |
| Product Isolation | Simple washing and cleavage | Extraction/crystallization |
| Reagent Usage | Excess reagents required | Stoichiometric amounts |
| Reaction Monitoring | Difficult to monitor | Real-time monitoring possible |
| Purification Strategy | Final purification only | Intermediate purification |
| Scalability | Limited by resin capacity | Better scalability |
| Cost Efficiency | Higher reagent costs | Lower reagent costs |
| Environmental Impact | Higher solvent consumption | Lower solvent usage |
| Yield Optimization | Limited by incomplete coupling | Higher coupling efficiency |
| Side Product Management | Difficult to detect/remove | Easier detection/removal |
The formation of amide bonds in Cbz-Glu(OtBu)-Ala-LeuVSMe synthesis requires careful selection of coupling reagents and reaction conditions to ensure high yields while minimizing racemization and side product formation.
Carbodiimide-based coupling systems represent the most widely utilized approach for peptide bond formation. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole provides effective coupling with minimal racemization risk [10] [11]. This system operates through the formation of an O-acylisourea intermediate that is subsequently converted to a more stable hydroxybenzotriazole ester, reducing the potential for racemization [10]. For Cbz-Glu(OtBu)-Ala-LeuVSMe synthesis, this coupling strategy typically achieves yields in the range of 85-95% with reaction times of 1-4 hours [11].
Phosphonium and uronium-based coupling reagents offer enhanced reactivity and reduced reaction times. 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with diisopropylethylamine provides rapid coupling with excellent yield and minimal epimerization [3]. This system is particularly effective for sterically hindered amino acid residues and typically completes within 15-45 minutes with yields ranging from 92-99% [6].
Novel coupling methodologies have emerged that offer improved efficiency and sustainability. Propylphosphonic anhydride represents a biomimetic coupling reagent that promotes amidation through a mechanism similar to adenosine triphosphate-grasp enzymes [6]. This reagent enables coupling reactions to complete within 5-15 minutes with high efficiency and no epimerization, generating water-soluble byproducts that facilitate purification [6] [9].
The isostearyl mixed anhydride coupling methodology provides another innovative approach, particularly valuable for incorporating sterically hindered N-methyl amino acids [7] [8]. This method uses isostearic acid chloride and silylation reagents to enable coupling between amino acids with minimal protecting group requirements [8].
Table 3.2: Coupling Strategies for Protected Amino Acid Residues
| Coupling Reagent | Mechanism | Reaction Time | Racemization Risk | Yield Range (%) |
|---|---|---|---|---|
| EDC/HOBt | Carbodiimide activation | 1-4 hours | Low (with HOBt) | 85-95 |
| DCC/HOBt | Carbodiimide activation | 2-6 hours | Low (with HOBt) | 80-92 |
| HBTU/DIPEA | Phosphonium activation | 30-60 minutes | Very low | 90-98 |
| HATU/DIPEA | Uronium activation | 15-45 minutes | Very low | 92-99 |
| PyBOP/DIPEA | Phosphonium activation | 30-60 minutes | Very low | 88-96 |
| T3P/Base | Cyclic anhydride activation | 5-15 minutes | Minimal | 90-98 |
| CDI/Et3N | Carbonyldiimidazole activation | 1-3 hours | Low | 82-90 |
| ISTA-Cl/Silylation | Mixed anhydride formation | 10-30 minutes | Minimal | 85-95 |
The tert-butyl ester protecting group in Cbz-Glu(OtBu)-Ala-LeuVSMe serves as a critical element in the synthetic strategy, providing selective protection of the glutamic acid gamma-carboxyl group throughout the synthesis while remaining stable under basic conditions used for amino protecting group removal.
Trifluoroacetic acid-mediated deprotection represents the most commonly employed method for tert-butyl ester removal. The mechanism involves protonation of the carbonyl oxygen followed by formation of a tert-butyl carbocation and subsequent elimination to form isobutene [12] [13]. The reaction typically proceeds at room temperature within 0.5-2 hours, achieving yields of 90-98% [12]. The use of scavengers such as triisopropylsilane or water helps minimize side reactions by quenching reactive carbocation intermediates [12] [14].
The formation of tert-butyl trifluoroacetate as a byproduct presents potential complications, as this ester can alkylate nucleophilic amino acid residues such as methionine and tryptophan [12]. The incorporation of appropriate scavengers effectively addresses this issue by competing with amino acid side chains for reaction with the alkylating byproduct [12].
Alternative deprotection methodologies offer improved selectivity and milder reaction conditions. Ferric chloride-mediated deprotection provides an environmentally friendly approach that operates through Lewis acid coordination to the ester oxygen atoms, weakening the carbon-oxygen bond and facilitating cleavage [15]. This method achieves complete deprotection within 1.5 hours at room temperature with yields approaching 100% [15]. The mild conditions are compatible with fluorenylmethyloxycarbonyl-based peptide synthesis protocols and do not affect acid-labile resins [15].
Silica gel-mediated deprotection in refluxing toluene offers a mild alternative that selectively cleaves tert-butyl esters while leaving tert-butyl ethers and trimethylsilylethyl esters intact [16]. This method typically requires 0.5-7 hours at reflux temperature and achieves yields of 85-95% [16].
Recent developments have introduced radical-based deprotection using triarylamminium radical cations such as magic blue in combination with triethylsilane [17]. This method operates under exceptionally mild conditions, completing within 5 minutes at room temperature with excellent selectivity and yields of 90-95% [17].
Table 3.3: Tert-Butyl Ester Protection/Deprotection Dynamics
| Deprotection Method | Reaction Conditions | Selectivity | Side Products | Yield Range (%) |
|---|---|---|---|---|
| TFA (neat) | Room temperature, 0.5-2 h | High | t-Butyl TFA, isobutene | 90-98 |
| TFA/DCM (1:1) | Room temperature, 1-3 h | High | t-Butyl TFA, isobutene | 88-96 |
| TFA/Scavengers | Room temperature, 1-4 h | Very high | Minimized by scavengers | 92-99 |
| FeCl3/DCM | Room temperature, 1.5 h | Excellent | Fe salts, isobutene | 95-100 |
| Silica gel/Toluene | Reflux, 0.5-7 h | Good | Isobutene | 85-95 |
| Magic Blue/Et3SiH | Room temperature, 5 min | Excellent | Silane products | 90-95 |
| HCl (4M) | Reflux, 2-6 h | Moderate | HCl salts, isobutene | 80-92 |
| Thermal (120-240°C) | Continuous flow, 15-40 min | Good | Isobutene, H2O | 85-95 |
The vinyl sulfone moiety in Cbz-Glu(OtBu)-Ala-LeuVSMe represents a critical electrophilic warhead that enables covalent modification of target cysteine proteases through Michael addition reactions [18] [19]. The incorporation of this functional group requires specialized synthetic approaches due to its reactivity and stability considerations.
Direct amino acid coupling represents the most straightforward approach for vinyl sulfone incorporation. This method utilizes pre-formed vinyl sulfone amino acid derivatives that are coupled using standard peptide synthesis protocols [1] [20]. The vinyl sulfone amino acid building blocks are typically prepared through multi-step synthesis involving sulfone formation followed by elimination reactions to generate the α,β-unsaturated system [18]. This approach provides direct incorporation with yields typically ranging from 80-92%.
Post-synthetic modification strategies enable the introduction of vinyl sulfone functionality after peptide assembly. These methods involve the reaction of completed peptide sequences with vinyl sulfone-containing reagents under mildly basic conditions (pH 8-10) [21] [22]. The Michael addition reaction proceeds efficiently with thiol and amino nucleophiles, making this approach particularly suitable for site-specific modifications [18]. The functional group tolerance of this approach allows for complex peptide modifications while maintaining overall structural integrity.
Building block approaches utilize pre-formed vinyl sulfone derivatives that are incorporated during peptide synthesis [23]. This strategy offers high efficiency with yields of 85-95% and provides excellent control over the final product structure [23]. The use of protected vinyl sulfone building blocks enables compatibility with standard protecting group strategies while maintaining the electrophilic character of the warhead.
Solid-phase incorporation techniques employ resin-bound vinyl sulfone precursors that enable automated synthesis protocols [1] [2]. These methods utilize 2-chlorotrityl resin-bound phenolic amino vinyl sulfones that undergo peptide elongation using standard fluorenylmethyloxycarbonyl protocols [1]. The approach provides convenient access to peptide vinyl sulfones with different amino acid sequences at the P1 position [1] [20].
Solution-phase assembly methods offer superior reaction monitoring and control compared to solid-phase approaches [24] [21]. The homogeneous reaction environment facilitates real-time analysis and optimization of reaction conditions. These methods typically achieve yields of 88-96% with excellent reproducibility [21].
Photoredox coupling methodologies represent an innovative approach for vinyl sulfone incorporation through the union of vinyl sulfones with photoredox-generated α-amino radicals [25]. This method proceeds under mild conditions using visible light and photocatalysts to generate allylic amines with excellent olefin geometry control [25]. The approach achieves yields of 68-84% with outstanding stereoselectivity [25].
Table 3.4: Vinyl Sulfone Incorporation Techniques
| Incorporation Method | Starting Materials | Reaction Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct amino acid coupling | Vinyl sulfone amino acids | Standard coupling conditions | Direct incorporation | 80-92 |
| Post-synthetic modification | Completed peptide + VS reagent | Basic conditions, pH 8-10 | Functional group tolerance | 75-88 |
| Building block approach | Pre-formed VS derivatives | Mild coupling conditions | High efficiency | 85-95 |
| On-resin incorporation | Resin-bound precursors | SPPS protocols | Automated synthesis | 85-93 |
| Solution-phase assembly | Protected peptide fragments | Homogeneous conditions | Better monitoring | 88-96 |
| Photoredox coupling | α-Amino acids + vinyl sulfones | Visible light, photocatalyst | Mild conditions | 68-84 |
| Michael addition | Nucleophiles + vinyl sulfones | pH 7-9, room temperature | Biocompatible conditions | 85-95 |
| Palladium-catalyzed coupling | Vinyl benzoxazinanones | Pd catalyst, elevated temperature | Regioselective formation | 70-85 |
The purification of Cbz-Glu(OtBu)-Ala-LeuVSMe requires sophisticated chromatographic techniques due to the presence of multiple functional groups and the potential for closely related impurities arising from incomplete reactions or side product formation.
Reversed-phase high-performance liquid chromatography represents the primary purification method for peptide vinyl sulfones [26] [27]. The technique typically employs C18 stationary phases with acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing reagent [27]. The gradient elution protocols typically start at low organic solvent concentrations (20% acetonitrile) and progress to higher concentrations (90% acetonitrile) over 20-minute periods at flow rates of 1.0 mL/min for analytical scale separations [27].
Preparative-scale purification requires careful optimization of gradient conditions and flow rates to achieve efficient separation while maintaining acceptable throughput [28]. Semi-preparative columns (10 × 250 mm) operate at flow rates of 4.0-6.0 mL/min and typically achieve recoveries of 75-85% [28]. Preparative columns (20 × 250 mm) utilize flow rates of 10-20 mL/min with slightly lower recoveries of 70-80% due to band broadening effects [28].
The purification process development begins with analytical-scale optimization to determine optimal solvent compositions and gradient conditions [27]. The retention time and void volume measurements enable calculation of capacity factors that guide method development [27]. The analytical method is subsequently scaled to preparative conditions using established scaling relationships that account for column dimensions and flow rate requirements [28].
Fraction collection strategies significantly impact overall yield and purity [28]. Traditional single-fraction collection approaches often result in yield-purity trade-offs, where high purity can only be achieved at the expense of reduced yield [29]. Time-slice collection methods enable the collection of multiple fractions across the peak profile, allowing for subsequent reanalysis and selective pooling based on purity requirements [28]. This approach typically achieves purities exceeding 95% while maintaining acceptable yields [28].
Alternative chromatographic approaches provide complementary purification capabilities. Ion-exchange chromatography can be effective for peptides with significant charge differences from impurities, typically achieving recoveries of 80-90% [26]. Size-exclusion chromatography offers mild purification conditions with excellent recovery (85-95%) but limited resolution for closely related impurities [26].
Multi-column simulated moving bed chromatography represents an advanced approach for large-scale purification. This continuous chromatography technique enables simultaneous high purity and high yield while reducing solvent consumption by up to 70% compared to batch chromatography [29]. The method achieves productivity improvements of up to 10-fold compared to conventional batch processes [29].
Table 3.5: Chromatographic Purification and Yield Optimization
| Purification Method | Column Type | Mobile Phase | Flow Rate (mL/min) | Typical Recovery (%) |
|---|---|---|---|---|
| Analytical RP-HPLC | C18 (4.6 × 250 mm) | ACN/H2O + 0.1% TFA | 1.0 | N/A (analytical) |
| Semi-preparative RP-HPLC | C18 (10 × 250 mm) | ACN/H2O + 0.1% TFA | 4.0-6.0 | 75-85 |
| Preparative RP-HPLC | C18 (20 × 250 mm) | ACN/H2O + 0.1% TFA | 10-20 | 70-80 |
| Ion-exchange chromatography | Cation/anion exchange | Salt gradients | 1.0-5.0 | 80-90 |
| Size-exclusion chromatography | Gel filtration media | Aqueous buffers | 0.5-2.0 | 85-95 |
| Flash chromatography | Silica gel | Organic solvents | Variable | 70-85 |
| Gradient elution HPLC | C18 or C8 | ACN/H2O gradients | 1.0-20 | 75-90 |
| Isocratic HPLC | C18 or C8 | Fixed ACN/H2O ratio | 1.0-20 | 80-95 |